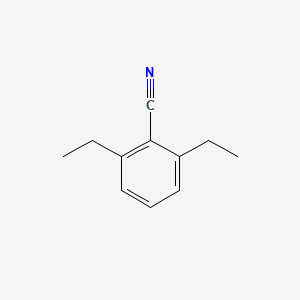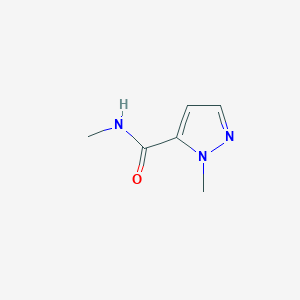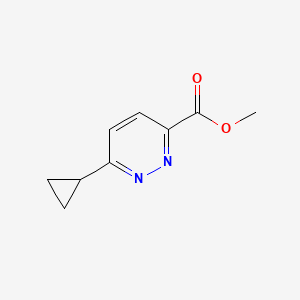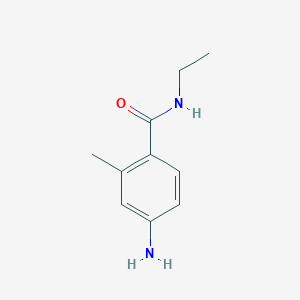
2,6-Diethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethylbenzonitrile is an organic compound with the chemical formula C10H11N. It is a derivative of benzonitrile, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor. It is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylbenzonitrile can be achieved through several methods. One common approach involves the alkylation of benzonitrile with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Another method involves the catalytic hydrogenation of 2,6-Diethylbenzoic acid to form 2,6-Diethylbenzyl alcohol, followed by dehydration to yield 2,6-Diethylbenzyl chloride. This intermediate can then be converted to this compound through a nucleophilic substitution reaction with sodium cyanide.
Industrial Production Methods
Industrial production of this compound often involves the direct alkylation of benzonitrile using ethylene in the presence of a Friedel-Crafts catalyst such as aluminum chloride. This method is advantageous due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-Diethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with lithium aluminum hydride or hydrogenation over a palladium catalyst can yield 2,6-Diethylbenzylamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding imidates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2,6-Diethylbenzoic acid.
Reduction: 2,6-Diethylbenzylamine.
Substitution: Corresponding imidates or amides.
Scientific Research Applications
2,6-Diethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, agrochemicals, and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Diethylbenzonitrile and its derivatives depends on the specific application. In general, the nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can interact with biological targets such as enzymes or receptors. The ethyl groups at the 2 and 6 positions can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzonitrile: Similar structure but with methyl groups instead of ethyl groups.
2,6-Dichlorobenzonitrile: Contains chlorine atoms instead of ethyl groups.
2,6-Diethoxybenzonitrile: Contains ethoxy groups instead of ethyl groups.
Uniqueness
2,6-Diethylbenzonitrile is unique due to the presence of ethyl groups, which can enhance its lipophilicity and influence its reactivity compared to similar compounds with different substituents. This can result in distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and drug development.
Properties
CAS No. |
6575-14-0 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2,6-diethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4H2,1-2H3 |
InChI Key |
CJMUUZJMEHARSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)



![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)






![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
